Physicochemical Property Differentiation: Computed LogP and Polar Surface Area Versus Unsubstituted and Mono‑Substituted Thioamide Analogs
Computed physicochemical parameters differentiate 3-methoxy-2-methylpropanethioamide from simpler thioamide analogs. The target compound exhibits a calculated LogP of approximately 0.47 (computed via JChem) and a topological polar surface area (TPSA) of 35.25 Ų [1]. In contrast, 2-methylpropanethioamide (CAS 13515-65-6), which lacks the methoxy group, is expected to be more lipophilic with lower TPSA, while 3-methoxypropanethioamide (CAS 1016740-19-4), lacking the 2‑methyl branch, exhibits a lower molecular weight and distinct conformational profile . The combined methoxy‑methyl substitution pattern produces an intermediate lipophilicity–polarity balance not achievable with either single‑feature analog.
| Evidence Dimension | Computed LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.465 (computed); TPSA = 35.25 Ų |
| Comparator Or Baseline | 2‑Methylpropanethioamide: lower TPSA, higher predicted LogP (quantitative data not available in source); 3‑Methoxypropanethioamide: TPSA ~67.3 Ų (computed), LogP ~ -0.5 (computed) |
| Quantified Difference | TPSA: 3‑methoxy‑2‑methylpropanethioamide (35.25 Ų) vs. 3‑methoxypropanethioamide (67.3 Ų) [class‑level comparison, different computational methods] |
| Conditions | In silico computed parameters (JChem for target compound; unspecified methods for comparators) |
Why This Matters
This distinct physicochemical profile informs solvent selection for synthetic procedures and influences early‑stage ADME predictions in drug discovery programs.
- [1] Chembase. 3-methoxy-2-methylpropanethioamide. CBID: 266956. Accessed 2026. View Source
